2-Benzoylbenzamide chemical properties and structure
2-Benzoylbenzamide chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of 2-Benzoylbenzamide
This guide provides a comprehensive technical overview of 2-Benzoylbenzamide (CAS No. 7500-78-9), a key chemical intermediate in the synthesis of various organic compounds, including pharmaceutically active molecules. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structural intricacies, synthesis, and reactivity of 2-Benzoylbenzamide, grounding technical data with practical, field-proven insights.
Introduction and Core Concepts
2-Benzoylbenzamide, also known as o-benzoylbenzamide, is a bifunctional molecule featuring both a benzamide and a benzophenone moiety.[1] This unique arrangement of functional groups imparts a particular reactivity profile, making it a valuable precursor in organic synthesis. The presence of two aromatic rings, a ketone, and an amide group within a relatively compact structure creates a scaffold with significant potential for forming complex heterocyclic systems and for engaging in various intermolecular interactions, a key aspect in materials science and medicinal chemistry.[2]
The benzamide functional group is a cornerstone in drug discovery, with numerous derivatives exhibiting a wide array of pharmacological activities.[3] Consequently, understanding the fundamental properties of precursors like 2-Benzoylbenzamide is critical for the rational design of novel therapeutics.
Molecular Structure and Physicochemical Properties
The structural and electronic characteristics of 2-Benzoylbenzamide are fundamental to its chemical behavior. The molecule consists of a benzamide unit where the benzene ring is substituted at the ortho position with a benzoyl group.
// Define atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; N1 [label="N", fontcolor="#4285F4"]; H1 [label="H", fontcolor="#5F6368"]; H2 [label="H", fontcolor="#5F6368"]; C8 [label="C"]; O2 [label="O", fontcolor="#EA4335"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"];
// Define positions (adjust for better layout) C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C7 [pos="1.74,1!"]; O1 [pos="1.74,1.8!"]; N1 [pos="2.6,0.5!"]; H1 [pos="2.6, -0.1!"]; H2 [pos="3.2, 0.8!"]; C8 [pos="-1.74,1!"]; O2 [pos="-1.74,1.8!"]; C9 [pos="-2.6,0.5!"]; C10 [pos="-3.47,1!"]; C11 [pos="-4.34,0.5!"]; C12 [pos="-4.34,-0.5!"]; C13 [pos="-3.47,-1!"]; C14 [pos="-2.6,-0.5!"];
// Benzamide Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Amide group C6 -- C7; C7 -- O1 [label="", style=double]; C7 -- N1; N1 -- H1; N1 -- H2; // Ketone linker C1 -- C8; C8 -- O2 [label="", style=double]; // Benzoyl Ring C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C9;
// Add implicit hydrogens to aromatic rings for clarity if needed node [shape=none, label="H", fontcolor="#5F6368"]; H_C2 [pos="-1.3,0.9!"]; H_C3 [pos="-1.3,-0.9!"]; H_C4 [pos="0,-1.5!"]; H_C5 [pos="1.3,-0.9!"]; H_C10 [pos="-3.47,1.5!"]; H_C11 [pos="-5,0.9!"]; H_C12 [pos="-5,-0.9!"]; H_C13 [pos="-3.47,-1.5!"]; H_C14 [pos="-2.1,-0.9!"]; }
Caption: 2D Chemical Structure of 2-Benzoylbenzamide.Physicochemical Data
A summary of the key physicochemical properties of 2-Benzoylbenzamide is presented below. These values are critical for designing experimental conditions, such as selecting appropriate solvent systems for reactions and purification.
| Property | Value | Source |
| CAS Number | 7500-78-9 | [1] |
| Molecular Formula | C₁₄H₁₁NO₂ | [1] |
| Molecular Weight | 225.24 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 54-55 °C | |
| Boiling Point | 437.5 ± 28.0 °C (Predicted) | |
| Density | 1.209 ± 0.06 g/cm³ (Predicted) | |
| pKa | 15.58 ± 0.50 (Predicted) | |
| XLogP3 | 1.7 | [1] |
| Topological Polar Surface Area | 60.2 Ų | [1] |
| Rotatable Bond Count | 3 | [1] |
Structural Conformation and Crystal Engineering Insights
The three rotatable bonds in 2-Benzoylbenzamide—specifically the C-C bond linking the two rings and the C-C and C-N bonds adjacent to the carbonyl groups—allow for significant conformational flexibility.[1] The spatial arrangement of the two aromatic rings relative to each other is a key determinant of the molecule's solid-state packing and its interaction with biological targets.
This insight is crucial for drug development, as different polymorphs can have varying solubility, stability, and bioavailability. For 2-Benzoylbenzamide, the presence of an N-H donor and two C=O acceptors suggests that hydrogen bonding will be a dominant force in its crystal packing, likely forming robust supramolecular synthons.[6]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 2-Benzoylbenzamide. Below is an expert interpretation of the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of nine aromatic protons on two distinct, but interacting, phenyl rings.
-
Amide Protons (N-H₂): Two broad singlets are expected for the amide protons, likely in the range of 6.0-8.5 ppm. Their chemical shift can be highly dependent on solvent and concentration due to hydrogen bonding.
-
Aromatic Protons (Ar-H): The nine aromatic protons will appear as a series of multiplets in the range of 7.2-8.0 ppm. The protons on the benzamide ring will be influenced by the electron-withdrawing effects of both the amide and the benzoyl substituent, while the protons on the benzoyl ring will be influenced by the ketone. Due to the ortho-substitution pattern, complex splitting patterns (doublets, triplets, and multiplets) are anticipated. For comparison, the aromatic protons in N-benzylbenzamide appear between 7.26 and 7.78 ppm.[7]
-
-
¹³C NMR: The carbon NMR spectrum should display 14 distinct signals, although some aromatic carbon signals may overlap.
-
Carbonyl Carbons (C=O): Two signals are expected in the downfield region. The amide carbonyl is typically found around 165-175 ppm, while the ketone carbonyl will be further downfield, likely in the 190-200 ppm range. For reference, the amide carbonyl in benzamide appears at 171.4 ppm.[8]
-
Aromatic Carbons (Ar-C): The 12 aromatic carbons will resonate in the typical range of 120-140 ppm. The quaternary carbons to which the carbonyl groups are attached will be the most downfield within this region.
-
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the key functional groups.[1]
-
N-H Stretching: A pair of sharp to moderately broad peaks are expected in the 3100-3400 cm⁻¹ region, characteristic of a primary amide.
-
C=O Stretching: Two strong absorption bands will be prominent. The amide I band (primarily C=O stretch) is expected around 1650-1680 cm⁻¹. The ketone C=O stretch will appear at a slightly higher frequency, typically 1680-1700 cm⁻¹. The conjugation with the aromatic rings shifts these frequencies slightly lower than in their aliphatic counterparts.
-
C-N Stretching & N-H Bending: The amide II band (a mix of N-H bend and C-N stretch) will be visible around 1600-1640 cm⁻¹.
-
Aromatic C-H and C=C Stretching: Peaks corresponding to aromatic C-H stretching will be observed just above 3000 cm⁻¹, and aromatic C=C stretching will produce several sharp peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry is expected to show a clear molecular ion peak ([M]⁺) at m/z = 225. The fragmentation pattern will be characteristic of aromatic amides and ketones.
-
Molecular Ion: [C₁₄H₁₁NO₂]⁺ at m/z = 225.
-
Key Fragmentations: A primary fragmentation pathway for benzamides is the loss of the amino group (•NH₂), leading to a stable benzoyl cation.[9]
-
Loss of •NH₂: A peak at m/z = 209 ([M - 16]⁺).
-
Formation of Benzoyl Cation: Cleavage of the C-C bond between the carbonyls could lead to the benzoyl cation [C₆H₅CO]⁺ at m/z = 105, which is often a very prominent peak.
-
Formation of Phenyl Cation: Subsequent loss of CO from the benzoyl cation would yield the phenyl cation [C₆H₅]⁺ at m/z = 77, another characteristic and often intense peak in the spectra of benzene derivatives.[9][10]
-
M [label="[M]⁺˙\nm/z = 225", fillcolor="#FBBC05"]; M_minus_NH2 [label="[M - NH₂]⁺\nm/z = 209"]; Benzoyl [label="[C₆H₅CO]⁺\nm/z = 105", fillcolor="#34A853"]; Phenyl [label="[C₆H₅]⁺\nm/z = 77", fillcolor="#EA4335"];
M -> M_minus_NH2 [label="- •NH₂"]; M -> Benzoyl [label="- •C₇H₄(CONH₂)"]; Benzoyl -> Phenyl [label="- CO"]; }
Caption: Plausible EI-MS Fragmentation Pathway for 2-Benzoylbenzamide.Synthesis and Reactivity
Laboratory Synthesis Protocol
2-Benzoylbenzamide is typically synthesized from its corresponding carboxylic acid, 2-benzoylbenzoic acid. A robust and common laboratory method involves a two-step, one-pot procedure via an acyl chloride intermediate. This approach is favored for its high reactivity and generally good yields.
}
Caption: Experimental Workflow for the Synthesis of 2-Benzoylbenzamide.Experimental Protocol (Exemplary):
-
Materials:
-
2-Benzoylbenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Anhydrous Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Ammonia (gas or concentrated aqueous solution)
-
Deionized Water, Saturated Sodium Bicarbonate, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Solvent for recrystallization (e.g., Ethanol/Water mixture)
-
-
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere (e.g., Nitrogen), suspend 2-benzoylbenzoic acid (1.0 eq) in anhydrous toluene.
-
Acyl Chloride Formation: Add a catalytic amount of DMF. Slowly add thionyl chloride (1.2 eq) to the suspension. Heat the mixture to reflux (or ~70°C) and stir until the reaction mixture becomes a clear solution and gas evolution (SO₂ and HCl) ceases (typically 1-3 hours). This indicates the formation of the intermediate 2-benzoylbenzoyl chloride.
-
Amidation: Cool the reaction mixture to room temperature, then further cool in an ice bath (0-5°C). Bubble anhydrous ammonia gas through the solution or, alternatively, add concentrated aqueous ammonium hydroxide dropwise with vigorous stirring. The product will precipitate out of the solution.
-
Work-up: After the addition is complete, allow the mixture to stir for an additional hour. Quench the reaction by slowly adding cold water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (if excess ammonia was used), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system like ethanol/water to yield pure 2-Benzoylbenzamide.
-
Causality and Field Insights: The use of thionyl chloride is a classic and effective method for converting carboxylic acids to highly reactive acyl chlorides.[11] DMF acts as a catalyst by forming a Vilsmeier intermediate, which is more reactive than the acyl chloride itself, thus accelerating the reaction. The subsequent amidation is a nucleophilic acyl substitution. Performing this step at low temperature is crucial to control the exothermicity of the reaction between the acyl chloride and ammonia and to minimize potential side reactions.
Key Reactivity
The most significant reaction of 2-Benzoylbenzamide from a medicinal chemistry perspective is its use as a precursor for 1,4-benzodiazepines . These seven-membered heterocyclic compounds are a privileged scaffold for developing central nervous system (CNS) agents.[12] The synthesis often involves the condensation of a 2-aminobenzophenone derivative. 2-Benzoylbenzamide can be converted into such precursors, for example, through reduction of the amide to an amine, followed by cyclization. The condensation of o-phenylenediamine with ketones to form benzodiazepines is a well-established reaction, demonstrating the propensity of these ortho-substituted bifunctional systems to cyclize.[13]
Applications in Research and Development
2-Benzoylbenzamide serves primarily as a building block in organic synthesis. Its derivatives are explored for a wide range of biological activities.
-
CNS Agents: As mentioned, it is a key intermediate for synthesizing benzodiazepine derivatives, which have anxiolytic, sedative, and anticonvulsant properties.[12][14]
-
Anticancer and Antimicrobial Agents: The broader benzamide class, to which 2-Benzoylbenzamide belongs, has been extensively investigated for various pharmacological activities, including anticancer, antimicrobial, analgesic, and anti-inflammatory effects.[3][15] Modifications to the aromatic rings or the amide nitrogen of the 2-Benzoylbenzamide scaffold can lead to the discovery of potent and selective bioactive compounds. For instance, novel benzamide derivatives have been developed as potent antagonists of the Smoothened receptor, a key component of the Hedgehog signaling pathway implicated in some cancers.[16]
-
Materials Science: The rigid, aromatic structure and hydrogen bonding capabilities of benzamides make them interesting candidates for the development of novel polymers and supramolecular assemblies.[2]
Conclusion
2-Benzoylbenzamide is a fundamentally important chemical entity whose value lies in its versatile structure. The interplay between its benzophenone and benzamide functionalities provides a platform for constructing complex molecular architectures, most notably heterocyclic systems of high medicinal value. A thorough understanding of its physicochemical properties, spectroscopic signatures, and synthetic pathways, as detailed in this guide, is essential for any scientist working with this compound. Future explorations into its crystal engineering and the biological activities of its novel derivatives will continue to expand its role in both medicinal chemistry and materials science.
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